

Techniques for purifying and characterizing Acetyl-PHF6QV amide

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Compound of Interest

Compound Name: Acetyl-PHF6QV amide

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Application Notes and Protocols for Acetyl-PHF6QV Amide

Version: 1.0

Introduction to Acetyl-PHF6QV Amide

Acetyl-PHF6QV amide is a synthetic peptide with the sequence Ac-Pro-His-Phe-Gln-Val-NH₂. This peptide is likely derived from the PHD Finger Protein 6 (PHF6), a crucial transcriptional regulator involved in neurogenesis and hematopoiesis.[1][2] The PHF6 protein is associated with Börjeson–Forssman–Lehmann Syndrome, an X-linked intellectual disability disorder, and has been implicated in certain types of leukemia.[1][3] The N-terminal acetylation and C-terminal amidation of this peptide are common modifications used to increase stability against enzymatic degradation and to mimic the structure of a native protein's internal sequence, respectively.[4][5]

Given its potential role in studying the function of the PHF6 protein, ensuring the high purity and correct structural identity of synthetic **Acetyl-PHF6QV amide** is critical for obtaining reliable and reproducible results in research and drug development. These application notes provide detailed protocols for the purification and characterization of **Acetyl-PHF6QV amide**.

Purification of Acetyl-PHF6QV Amide

After solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from cleavage of protecting groups.^[6] The standard and most effective method for purifying peptides like **Acetyl-PHF6QV amide** is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).^{[6][7][8][9][10]}

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase.^[6] Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides being retained longer on the column.^{[6][7][8]}

Experimental Protocol: Preparative RP-HPLC

This protocol outlines the purification of crude **Acetyl-PHF6QV amide** using a preparative RP-HPLC system.

2.2.1 Materials and Reagents

- Crude **Acetyl-PHF6QV amide**, lyophilized
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water^{[7][8]}
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile^{[6][8]}
- Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
- HPLC system with a gradient pump, UV detector, and fraction collector
- Lyophilizer

2.2.2 Sample Preparation

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.

- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2.2.3 HPLC Method

- Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a stable flow rate.
- Inject the filtered sample onto the column.
- Elute the peptide using a linear gradient of Mobile Phase B.
- Monitor the elution profile at a wavelength of 214-220 nm, which is optimal for detecting the peptide backbone.[\[6\]](#)
- Collect fractions corresponding to the major peak, which should be the target peptide.

2.2.4 Post-Purification Processing

- Analyze the collected fractions for purity using analytical RP-HPLC.
- Pool the fractions that meet the desired purity level (typically >95%).
- Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Quantitative Data Summary for RP-HPLC

Parameter	Setting
Column	Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	15-20 mL/min
Detection	UV at 214 nm
Gradient	5% to 65% Mobile Phase B over 40 minutes

Characterization of Acetyl-PHF6QV Amide

After purification, the identity and purity of **Acetyl-PHF6QV amide** must be confirmed. The primary techniques for this are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to verify the molecular weight of the purified peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

3.1.1 Experimental Protocol: LC-MS Analysis

- Reconstitute a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
- Infuse the sample into the mass spectrometer or inject it onto an analytical LC-MS system.
- Acquire the mass spectrum in positive ion mode.
- Compare the observed molecular weight with the calculated theoretical mass.

3.1.2 Quantitative Data for Mass Spectrometry

Parameter	Value
Amino Acid Sequence	Pro-His-Phe-Gln-Val
N-terminal Modification	Acetyl
C-terminal Modification	Amide
Molecular Formula	C ₃₈ H ₅₆ N ₈ O ₈
Calculated Monoisotopic Mass	752.4272 Da
Expected [M+H] ⁺	753.4350 Da

Note: The molecular formula and mass were calculated for the specified peptide sequence and modifications.

Tandem mass spectrometry (MS/MS) can further confirm the peptide sequence by analyzing the fragmentation pattern (b- and y-ions).[\[11\]](#)[\[12\]](#)

NMR Spectroscopy for Structural Characterization

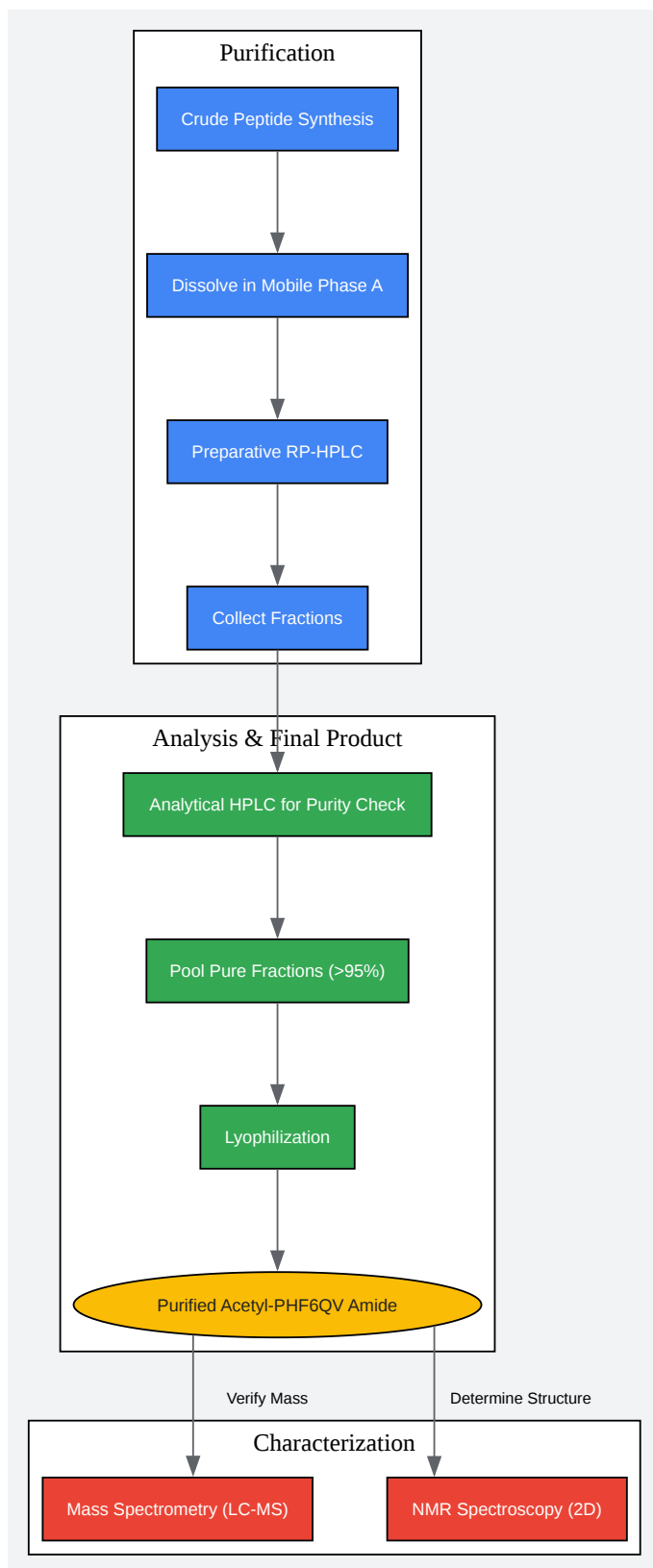
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[\[13\]](#)[\[14\]](#)[\[15\]](#) A series of 1D and 2D NMR experiments are required for complete structural elucidation.

3.2.1 Experimental Protocol: 2D NMR Analysis

- Dissolve the high-purity (>95%) peptide in a deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a concentration of 0.1-5 mM.[\[16\]](#)
- Adjust the pH of the sample as needed.
- Acquire a series of 2D NMR spectra, including COSY, TOCSY, and NOESY experiments.[\[14\]](#)[\[16\]](#)
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically within the same amino acid residue.[\[16\]](#)
 - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which helps in identifying entire amino acid residues.[\[16\]](#)
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other (< 5 Å), providing information about the peptide's secondary structure and folding.[\[16\]](#)
- Process and analyze the spectra to assign proton resonances and determine the peptide's conformation.

Visualizations: Workflows and Pathways

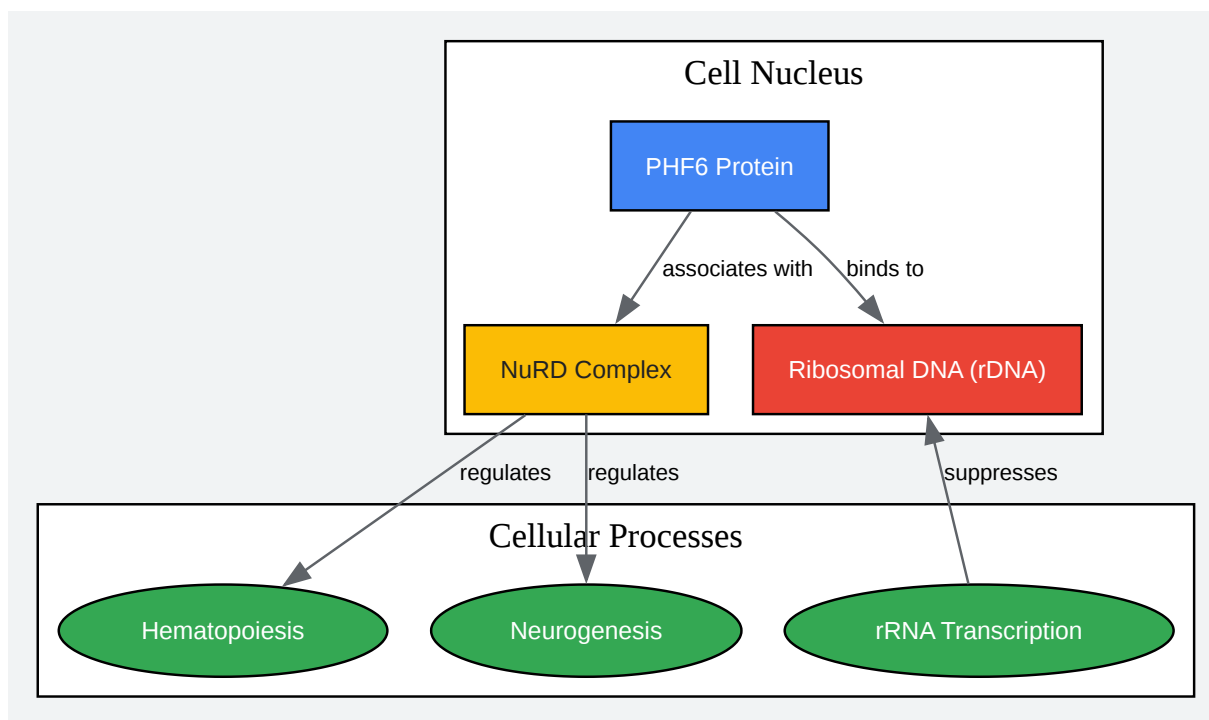
Purification and Characterization Workflow



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Caption: Workflow for the purification and characterization of **Acetyl-PHF6QV amide**.

PHF6 Protein in Transcriptional Regulation



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Caption: Simplified role of PHF6 protein in transcriptional regulation.

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